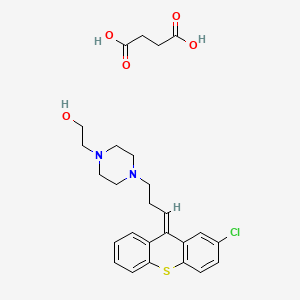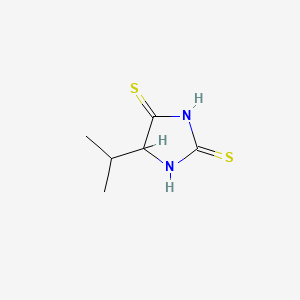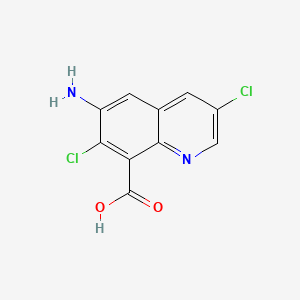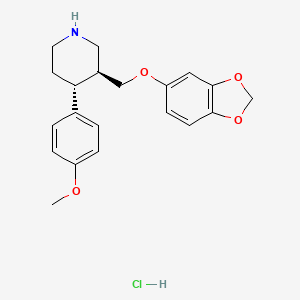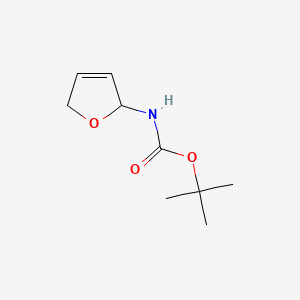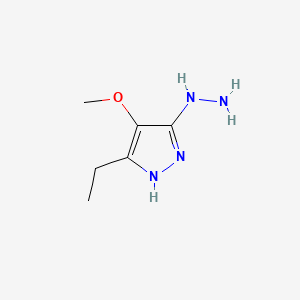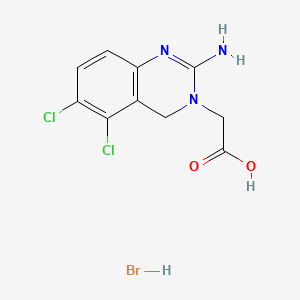
3-(Chloromethyl)-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester (CMIDE) is a synthetic compound that has recently been used in scientific research. CMIDE has been used in a variety of applications, from medicinal chemistry to organic synthesis. It is a versatile compound that can be used for a range of purposes.
Aplicaciones Científicas De Investigación
Indole Derivatives in Scientific Research
Indole derivatives are widely studied for their diverse biological activities and potential applications in medicinal chemistry. For instance, indole-3-carbinol (I3C) and its derivatives demonstrate significant roles in hepatic protection, showcasing anti-fibrosis, anti-tumor, anti-oxidant, and immunomodulatory effects through pleiotropic mechanisms (Wang et al., 2016). These findings suggest that similarly structured compounds like "3-(Chloromethyl)-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester" might also possess unique biological activities worthy of exploration in scientific research.
Carboxylic Acid Esters in Bacterial Applications
Carboxylic ester hydrolases (CEHs) found in bacteria catalyze the hydrolysis of carboxylic esters into alcohol and acid, showing potential for industrial applications. The diverse catalytic machinery and substrate specificity of CEHs, as well as their application in biotechnological processes, highlight the significance of ester compounds in scientific research and industrial biocatalysis (Oh et al., 2019).
Propiedades
IUPAC Name |
tert-butyl 3-(chloromethyl)indole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUMVUOIQYDWMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747337 |
Source


|
| Record name | tert-Butyl 3-(chloromethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester | |
CAS RN |
862704-32-3 |
Source


|
| Record name | tert-Butyl 3-(chloromethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)

